N'-(2-Thienylmethylene)-1H-benzimidazole-6-carbohydrazide
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Overview
Description
N’-(2-Thienylmethylene)-1H-benzimidazole-6-carbohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Thienylmethylene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation reaction between 2-thiophenecarboxaldehyde and 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Thienylmethylene)-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring or benzimidazole moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amine and aldehyde.
Scientific Research Applications
N’-(2-Thienylmethylene)-1H-benzimidazole-6-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-(2-Thienylmethylene)-1H-benzimidazole-6-carbohydrazide involves its ability to form stable complexes with metal ions. The nitrogen atoms in the Schiff base can coordinate with metal ions, leading to the formation of metal-ligand complexes. These complexes can interact with biological molecules, disrupting cellular processes and exhibiting antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- N’-(2-Thienylmethylene)-2-pyridinecarbohydrazide
- N,N′-bis(2-thienylmethylene)-1,2-diaminobenzene
- N,N′-bis(2-thienylmethylene)-1,3-diaminobenzene
- N,N′-bis(2-thienylmethylene)-1,4-diaminobenzene
Uniqueness
N’-(2-Thienylmethylene)-1H-benzimidazole-6-carbohydrazide is unique due to its specific structure, which combines the benzimidazole and thiophene moieties. This unique structure allows it to form stable metal complexes and exhibit a range of biological activities, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H10N4OS |
---|---|
Molecular Weight |
270.31 g/mol |
IUPAC Name |
N-[(E)-thiophen-2-ylmethylideneamino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C13H10N4OS/c18-13(17-16-7-10-2-1-5-19-10)9-3-4-11-12(6-9)15-8-14-11/h1-8H,(H,14,15)(H,17,18)/b16-7+ |
InChI Key |
QVXYFODXPYJJDZ-FRKPEAEDSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3 |
Canonical SMILES |
C1=CSC(=C1)C=NNC(=O)C2=CC3=C(C=C2)N=CN3 |
Origin of Product |
United States |
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